4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with a dimethoxyphenyl group, a fluorine atom, and a carbonitrile group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dimethoxyphenyl group: This step involves the substitution reaction where the dimethoxyphenyl group is introduced into the benzothiazine ring.
Addition of the carbonitrile group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2,5-dimethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can be compared with other benzothiazine derivatives, such as:
4-(2,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile: Lacks the fluorine atom, which may affect its chemical and biological properties.
8-fluoro-4H-1,4-benzothiazine-2-carbonitrile: Lacks the dimethoxyphenyl group, which may influence its reactivity and biological activity.
4-(2,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-23-11-6-7-16(24-2)15(8-11)20-10-12(9-19)25(21,22)17-13(18)4-3-5-14(17)20/h3-8,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJIRCFISDLKEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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